6-phospho-2-dehydro-D-gluconate(3-)

Beschreibung

Molecular Structure and Formula

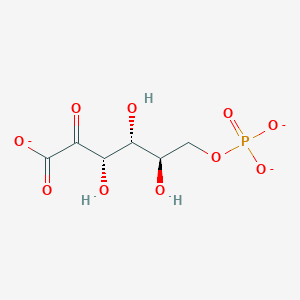

6-Phospho-2-dehydro-D-gluconate(3-) possesses a distinctive six-carbon backbone structure with the molecular formula C6H8O10P in its trianionic form. The compound features a complex arrangement of functional groups that define its biochemical activity and metabolic significance. The molecular structure incorporates a carboxylic acid group at the C-1 position, a ketone functionality at C-2, hydroxyl groups at C-3, C-4, and C-5 positions, and a phosphate ester linkage at the C-6 carbon.

The structural framework exhibits specific stereochemical configurations that are essential for enzyme recognition and catalytic activity. The IUPAC name for this compound is (3S,4R,5R)-3,4,5-trihydroxy-2-oxo-6-phosphonooxyhexanoate, which precisely describes the spatial arrangement of substituents around the carbon centers. The compound's structural integrity depends on the maintenance of these stereochemical relationships, which influence its binding affinity to specific enzymes in metabolic pathways.

Key molecular parameters demonstrate the compound's physical characteristics and chemical behavior. The exact mass of the trianionic form is 254.992239 daltons, while the monoisotopic molecular weight reaches 255.095 daltons. These precise measurements are crucial for analytical identification and quantification in biological systems. The molecular structure's stability under physiological conditions enables its participation in complex enzymatic transformations without structural degradation.

The following table summarizes the fundamental molecular characteristics:

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C6H8O10P | |

| Exact Mass | 254.992239 Da | |

| Average Molecular Weight | 255.095 Da | |

| Charge State | -3 | |

| Carbon Atoms | 6 | |

| Hydrogen Atoms | 8 |

Nomenclature and Alternative Designations

The compound exhibits extensive nomenclature variations reflecting its discovery history and functional significance across different research disciplines. The primary systematic name, 6-phospho-2-dehydro-D-gluconate(3-), accurately describes its chemical structure and ionization state. Alternative designations include 2-dehydro-3-deoxy-6-phosphonato-D-gluconate(3-) and 3-deoxy-6-O-phosphonato-D-erythro-hex-2-ulosonate, which emphasize different structural aspects of the molecule.

Common nomenclature variants frequently encountered in biochemical literature include 2-keto-3-deoxy-6-phosphogluconate, 2-keto-3-deoxy-6-P-gluconate, and the abbreviated form Entner-Doudoroff pathway intermediate. These alternative names reflect the compound's historical identification in specific metabolic contexts and its recognition by different research communities. The Chemical Abstracts Service registry number 27244-54-8 provides unambiguous identification for database searches and regulatory purposes.

Traditional biochemical nomenclature systems have contributed additional designations such as 3-deoxy-D-erythro-hex-2-ulosonic acid 6-phosphate and 6-phospho-2-keto-3-deoxygluconate. These names highlight specific structural features and stereochemical relationships that are particularly relevant to enzyme recognition and metabolic function. Database identifiers across multiple chemical information systems ensure consistent compound identification, including ChEBI:20750, KEGG:C01218, and PubChem CID 15942886.

The nomenclature diversity reflects the compound's significance across multiple research fields, from fundamental biochemistry to applied biotechnology. Understanding these various designations becomes essential for comprehensive literature searches and cross-referencing research findings. The standardized naming conventions facilitate international scientific communication and ensure accurate identification in regulatory and commercial contexts.

Stereochemistry and Conformational Analysis

The stereochemical configuration of 6-phospho-2-dehydro-D-gluconate(3-) demonstrates remarkable specificity that directly influences its biological activity and enzyme recognition patterns. The compound contains three defined stereocenters at carbon positions C-3, C-4, and C-5, with specific spatial arrangements designated as (3S,4R,5R) according to Cahn-Ingold-Prelog nomenclature. These stereochemical assignments reflect the precise three-dimensional orientation of hydroxyl groups and other substituents around each chiral center.

The D-configuration designation indicates the compound's relationship to D-gluconic acid derivatives, maintaining consistency with carbohydrate stereochemical conventions. This stereochemical specificity becomes critical for enzyme-substrate interactions, as metabolic enzymes demonstrate high selectivity for particular stereoisomers. The (3S,4R,5R) configuration enables optimal binding geometry with enzymes such as 2-dehydro-3-deoxy-phosphogluconate aldolase, which catalyzes the cleavage of this compound in the Entner-Doudoroff pathway.

Conformational analysis reveals the compound's flexibility in solution, with multiple energetically accessible conformations that facilitate enzyme binding and catalytic activity. The presence of the ketone group at C-2 introduces planarity to the central portion of the molecule, while the hydroxyl groups at C-3, C-4, and C-5 can adopt various orientations through rotational freedom. The phosphate group at C-6 exhibits conformational flexibility that enables optimal positioning for enzyme active site interactions.

The Standard InChI representation InChI=1S/C6H11O10P/c7-2(1-16-17(13,14)15)3(8)4(9)5(10)6(11)12/h2-4,7-9H,1H2,(H,11,12)(H2,13,14,15)/p-3/t2-,3-,4+/m1/s1 encodes the complete stereochemical information. This standardized representation ensures unambiguous identification and enables computational modeling of the compound's three-dimensional structure. The stereochemical integrity must be maintained during metabolic transformations to preserve biological activity and enzyme recognition.

Ionization States and Acid-Base Properties

6-Phospho-2-dehydro-D-gluconate demonstrates complex ionization behavior due to its multiple acidic functional groups, including carboxylic acid and phosphoric acid moieties. Under physiological conditions, the compound exists predominantly as a trianion with a net charge of -3, reflecting the deprotonation of both the carboxylic acid group and the phosphate group. This ionization state significantly influences the compound's solubility, stability, and interaction with enzymes and other biomolecules.

The carboxylic acid group exhibits a relatively low dissociation constant, becoming fully ionized under typical cellular conditions. The phosphate group demonstrates multiple ionization stages, with two hydrogen atoms dissociating to generate the phosphate dianion component of the overall trianionic species. The compound's acid-base properties determine its behavior in aqueous solutions and influence its transport across cellular membranes.

Detailed analysis of ionization equilibria reveals the compound's extremely weak basic character, with essentially neutral behavior under most physiological conditions. The multiple negative charges create significant electrostatic interactions that affect molecular conformation and binding affinity to positively charged amino acid residues in enzyme active sites. These ionic interactions contribute to the specificity and efficiency of enzymatic recognition and catalysis.

The ionization state variability enables the compound to participate in different biochemical contexts depending on local pH conditions and ionic environment. The trianionic form represents the predominant species at physiological pH, but alternative ionization states may become relevant under specific cellular conditions or in engineered biological systems. Understanding these acid-base properties becomes crucial for optimizing biotechnological applications and metabolic engineering strategies.

| Ionization Property | Value | Reference |

|---|---|---|

| Predominant Charge State | -3 | |

| Molecular Formula (trianionic) | C6H8O10P | |

| pH Stability Range | Physiological pH | |

| Electrostatic Character | Polyanionic |

Relationship Between 2-Dehydro-3-deoxy-6-phosphogluconate and 6-phospho-2-dehydro-D-gluconate(3-)

The relationship between 2-dehydro-3-deoxy-6-phosphogluconate and 6-phospho-2-dehydro-D-gluconate(3-) represents a critical structural distinction that defines their respective roles in cellular metabolism. These compounds share fundamental structural similarities but exhibit significant differences in their carbon skeleton organization and functional group positioning. 2-Dehydro-3-deoxy-6-phosphogluconate, commonly abbreviated as Entner-Doudoroff pathway intermediate, contains a modified carbon backbone where the C-3 position lacks a hydroxyl group, creating a deoxy configuration.

The structural relationship between these compounds becomes apparent through their shared participation in the Entner-Doudoroff metabolic pathway, where they represent sequential intermediates in glucose catabolism. 6-Phospho-2-dehydro-D-gluconate(3-) serves as a precursor to 2-dehydro-3-deoxy-6-phosphogluconate through the action of phosphogluconate dehydratase, which catalyzes the elimination of water from the C-3 position. This enzymatic transformation fundamentally alters the molecular structure while maintaining the phosphate group at C-6 and the ketone functionality at C-2.

The biochemical significance of this structural relationship extends beyond simple metabolic sequence, as both compounds demonstrate distinct enzyme recognition patterns and catalytic specificities. 6-Phospho-2-dehydro-D-gluconate(3-) interacts with phosphogluconate dehydratase as a substrate, while 2-dehydro-3-deoxy-6-phosphogluconate serves as the substrate for 2-dehydro-3-deoxy-phosphogluconate aldolase. These enzymatic preferences reflect the structural requirements for optimal active site binding and catalytic efficiency.

Comparative analysis reveals that both compounds maintain the essential phosphate group at C-6, which serves as a critical recognition element for enzyme binding and metabolic pathway integration. The presence or absence of the C-3 hydroxyl group significantly influences molecular conformation, charge distribution, and hydrophobic interactions with enzyme active sites. This structural distinction enables the sequential enzymatic transformations that characterize the Entner-Doudoroff pathway and distinguishes it from alternative glucose metabolism routes.

The following table illustrates key structural and functional differences:

| Characteristic | 6-phospho-2-dehydro-D-gluconate(3-) | 2-dehydro-3-deoxy-6-phosphogluconate |

|---|---|---|

| Molecular Formula | C6H8O10P | C6H8O9P |

| C-3 Hydroxyl Group | Present | Absent (deoxy) |

| Primary Enzyme | Phosphogluconate dehydratase | 2-dehydro-3-deoxy-phosphogluconate aldolase |

| Pathway Position | Upstream intermediate | Downstream intermediate |

| Charge State | -3 | -3 |

Eigenschaften

Molekularformel |

C6H8O10P-3 |

|---|---|

Molekulargewicht |

271.1 g/mol |

IUPAC-Name |

(3S,4R,5R)-3,4,5-trihydroxy-2-oxo-6-phosphonatooxyhexanoate |

InChI |

InChI=1S/C6H11O10P/c7-2(1-16-17(13,14)15)3(8)4(9)5(10)6(11)12/h2-4,7-9H,1H2,(H,11,12)(H2,13,14,15)/p-3/t2-,3-,4+/m1/s1 |

InChI-Schlüssel |

ZKUSPPOKDDRMIU-JJYYJPOSSA-K |

Isomerische SMILES |

C([C@H]([C@H]([C@@H](C(=O)C(=O)[O-])O)O)O)OP(=O)([O-])[O-] |

Kanonische SMILES |

C(C(C(C(C(=O)C(=O)[O-])O)O)O)OP(=O)([O-])[O-] |

Herkunft des Produkts |

United States |

Wissenschaftliche Forschungsanwendungen

Metabolic Studies

6-phospho-2-dehydro-D-gluconate(3-) is primarily known for its role as an intermediate in the pentose phosphate pathway (PPP). This pathway is crucial for cellular metabolism as it generates reducing equivalents in the form of NADPH and ribose-5-phosphate, which are essential for nucleotide synthesis. The compound serves as a marker in studies investigating carbohydrate metabolism, allowing researchers to trace metabolic pathways and understand the dynamics of cellular respiration and energy production .

Microbial Biotechnology

In microbial biotechnology, 6-phospho-2-dehydro-D-gluconate(3-) is utilized to study the metabolic adaptations of various microorganisms. It has been observed in several microbial species, indicating its importance in microbial metabolism. The compound's unique structure enables it to participate in redox reactions involving NAD+ and NADH, which are vital for energy transfer within cells .

Case Study: Microbial Metabolism

A study on Escherichia coli highlighted how 6-phospho-2-dehydro-D-gluconate(3-) functions as a key metabolite that influences the organism's growth and survival under different environmental conditions. The presence of this compound was linked to enhanced metabolic flexibility, allowing E. coli to adapt to varying nutrient availability .

Enzymatic Reactions

The enzymatic conversion of 2-dehydro-3-deoxy-D-gluconate to 6-phospho-2-dehydro-3-deoxy-D-gluconate is catalyzed by the enzyme 2-dehydro-3-deoxygluconokinase . This enzyme facilitates the phosphorylation process that incorporates a phosphate group into the substrate, thereby producing 6-phospho-2-dehydro-D-gluconate(3-) . Understanding this enzymatic reaction provides insights into the regulation of metabolic pathways and potential biotechnological applications.

Chemical Synthesis

In laboratory settings, 6-phospho-2-dehydro-D-gluconate(3-) can be synthesized through various chemical methods, including phosphonylation reactions involving 2-dehydro-D-gluconic acid. This synthetic approach allows researchers to obtain the compound for experimental purposes, facilitating further studies on its properties and applications .

Comparative Analysis with Related Compounds

The following table summarizes some compounds related to 6-phospho-2-dehydro-D-gluconate(3-) that share structural similarities and functional roles:

| Compound Name | Description |

|---|---|

| 2-Dehydro-D-gluconate | A precursor lacking the phosphate group at C6; involved in similar pathways. |

| 6-Phospho-D-gluconate | An oxidized form playing a direct role in the pentose phosphate pathway. |

| D-fructose 6-phosphate | A key intermediate in glycolysis with different metabolic functions. |

| D-glucose 6-phosphate | A central metabolite serving as a precursor for various biosynthetic processes. |

The uniqueness of 6-phospho-2-dehydro-D-gluconate(3-) lies in its specific role as an intermediate that bridges important metabolic pathways while also being a key player in redox reactions involving NAD+ and NADH .

Analyse Chemischer Reaktionen

Chemical Reactions and Role in Metabolic Pathways

6-phospho-2-dehydro-D-gluconate is synthesized from glucose-6-phosphate through enzymatic reactions involving oxidation and phosphorylation. Key enzymes in this synthesis include glucose-6-phosphate dehydrogenase and 2-dehydro-D-gluconate kinase.

Pentose Phosphate Pathway: This compound is an intermediate in the pentose phosphate pathway, which is vital for cellular metabolism and biosynthesis. The pathway generates NADPH, which is used in reductive biosynthesis, and produces ribose sugars needed for nucleotide synthesis.

Entner-Doudoroff (ED) Pathway: 2-keto-3-deoxy-6-phosphogluconate (KDPG) is a key intermediate in the ED pathway for sugar degradation . KDPG is formed from 6-phosphogluconate (6PG) through a dehydration reaction catalyzed by Entner-Doudoroff dehydratase (EDD) . KDPG is then converted into pyruvate and glyceraldehyde-3-phosphate by KDPG aldolase (KDPGA) .

KDPG Aldolase Reaction Mechanism

KDPG aldolase (2-dehydro-3-deoxy-phosphogluconate aldolase) catalyzes the reversible cleavage of 2-keto-3-deoxy-6-phosphogluconate (KDPG) into pyruvate and D-glyceraldehyde-3-phosphate . This reaction proceeds through a stereospecific retro-aldol cleavage .

-

Systematic Name: 2-dehydro-3-deoxy-D-gluconate-6-phosphate D-glyceraldehyde-3-phosphate-lyase (pyruvate-forming)

-

Reaction: 2-dehydro-3-deoxy-D-gluconate 6-phosphate pyruvate + D-glyceraldehyde 3-phosphate

The active site of KDPG aldolase contains a zwitterionic pair, Glu-45/Lys-133 . Lysine-133, is involved in Schiff base formation and is coordinated by a phosphate ion and two water molecules .

-

Activation of Lysine: A proton transfer between Glu-45 and Lys-133 activates Lysine, enabling it to act as a nucleophile .

-

Nucleophilic Attack: Lysine-133 attacks the carbonyl group of 2-Keto-3-deoxy-6-phosphogluconate, forming a protonated carbinolamine intermediate (Schiff base) .

-

Cleavage: Glyceraldehyde 3-phosphate is cleaved off through base catalysis involving a water molecule and Glu-45 .

-

Pyruvate Generation: Pyruvate is produced through a nucleophilic attack of water on the Schiff-base, which reforms a ketone .

Compounds with Structural Similarities

Several compounds share structural similarities with 6-phospho-2-dehydro-D-gluconate:

| Compound Name | Description |

|---|---|

| 2-Dehydro-D-gluconate | A precursor to 6-phospho-2-dehydro-D-gluconate, lacking the phosphate group at C6 |

| 6-Phospho-D-gluconate | An oxidized form of 6-phospho-2-dehydro-D-gluconate, directly involved in the pentose phosphate pathway |

| D-Fructose 6-phosphate | A key intermediate in glycolysis with structural similarities but different functions |

| D-Glucose 6-phosphate | A central metabolite in both glycolysis and the pentose phosphate pathway, serving as a precursor |

Production of KDPG

KDPG can be produced from 6PG through dehydration, a reaction catalyzed by Entner-Doudoroff dehydratase (EDD) . The EDD from Caulobacter crescentus (CcEDD) has been characterized, and a CcEDD-based KDPG production scheme has been developed .

-

The molecular weight of CcEDD is 63.2 kDa under denaturing conditions and 130 kDa under native conditions, indicating a homodimeric structure .

-

The CcEDD catalyzes the dehydration of 6PG to KDPG, following Michaelis-Menten kinetics with a Vmax of 61.6 U mg–1 and a Km value for 6PG of 0.3 mM .

-

The addition of 5 mM MnCl2 is required to maintain enzyme activity .

Implications in Metabolic Engineering

The ability to manipulate the production and utilization of 6-phospho-2-dehydro-D-gluconate and its derivatives like KDPG is valuable in metabolic engineering. For example, redirecting 6-phospho-D-gluconate (6-PG) between the Entner-Doudoroff pathway and the oxidative pentose phosphate (PP) pathway can improve the utilization of D-xylose . This is achieved by increasing the availability of 6-PG for oxidative decarboxylation to D-ribose-5-phosphate, which is essential for D-xylose utilization via the nonoxidative PP pathway .

Vorbereitungsmethoden

Native Enzyme Purification from Gluconobacter suboxydans

The most well-documented method for 6P2dG production involves purifying 6PGD from Gluconobacter suboxydans IFO12528, as described by. The protocol comprises six stages:

-

Cell-Free Extract Preparation :

-

Cells are disrupted using a French pressure cell press (1,000 kg/cm²), followed by centrifugation (100,000 ×g, 90 min) to obtain a supernatant enriched with 6PGD.

-

Key Additives : 1 mM 2-mercaptoethanol to maintain enzyme stability.

-

-

Protamine Sulfate Treatment :

-

Protamine sulfate is added to the supernatant (1.2 mg/mL) to precipitate nucleic acids, followed by centrifugation to remove debris.

-

-

Ammonium Sulfate Fractionation :

-

Proteins are precipitated using 35–60% ammonium sulfate saturation. The pellet is dissolved in 0.01 M potassium phosphate buffer (pH 6.0).

-

-

DEAE-Cellulose Chromatography :

-

The enzyme solution is loaded onto a DEAE-cellulose column equilibrated with 0.01 M buffer. A linear gradient of 0.01–0.3 M potassium phosphate (pH 6.0) elutes 6PGD at ~0.15 M.

-

-

DEAE-Sephadex Chromatography :

-

Further purification is achieved using DEAE-Sephadex A-50 with a 0.1–0.4 M potassium phosphate gradient. 6PGD elutes at ~0.2 M.

-

-

Crystallization :

-

Enzyme fractions are concentrated via ammonium sulfate precipitation (80% saturation) and crystallized at 4°C. Fine needle-shaped crystals form within days (Fig. 1).

-

Table 1: Purification Summary of 6PGD from G. suboxydans

| Step | Volume (mL) | Total Activity (U) | Specific Activity (U/mg) | Yield (%) | Purification (Fold) |

|---|---|---|---|---|---|

| Cell-Free Extract | 860 | 2,100 | 0.42 | 100 | 1 |

| Protamine Sulfate | 790 | 1,800 | 0.62 | 86 | 1.5 |

| Ammonium Sulfate | 35 | 1,500 | 3.3 | 71 | 7.9 |

| DEAE-Cellulose | 310 | 1,100 | 16.2 | 52 | 38.6 |

| DEAE-Sephadex | 110 | 650 | 61.5 | 31 | 146 |

Process Optimization and Stability

Kinetic Parameters of 6PGD

Stabilization Strategies

-

Metal Ion Requirements : Mn²⁺ (5 mM) prevents activity loss during storage (10% loss over 3 days at 4°C).

-

Cryoprotection : Glycerol (25% v/v) retains 95% activity after 6 months at −80°C.

Analytical Validation of 6P2dG

Spectrophotometric Assays

Q & A

Basic Research Questions

Q. How can 6-phospho-2-dehydro-D-gluconate(3-) be reliably quantified in biological samples, and what are the common methodological pitfalls?

- Methodology : Use enzymatic assays coupled with spectrophotometric detection, leveraging 6-phosphogluconate dehydrogenase (6PGD) activity to convert the compound into D-ribulose 5-phosphate while measuring NADPH production at 340 nm . For LC-MS-based quantification, employ hydrophilic interaction liquid chromatography (HILIC) to separate the compound from other phosphorylated metabolites, ensuring proper ionization in negative mode .

- Pitfalls : Cross-reactivity with structurally similar phosphorylated intermediates (e.g., 6-phosphogluconate) may occur; validate assays with isotope-labeled internal standards. Avoid buffer contamination with divalent cations (e.g., Mg²⁺), which can destabilize the compound .

Q. What is the metabolic role of 6-phospho-2-dehydro-D-gluconate(3-) in the oxidative pentose phosphate pathway (PPP)?

- Methodology : Trace metabolic flux using ¹³C-labeled glucose and monitor isotopic enrichment in downstream PPP intermediates via mass spectrometry. Knockout models of 6PGD can clarify its role in NADPH production and redox balance .

- Key Insight : The compound serves as a transient intermediate in the PPP, linking glucose oxidation to nucleotide biosynthesis and antioxidant defense. Its accumulation under oxidative stress may indicate pathway dysregulation .

Q. What are the optimal storage conditions for 6-phospho-2-dehydro-D-gluconate(3-) to prevent degradation in experimental settings?

- Methodology : Store lyophilized forms at -80°C in anhydrous conditions. For solutions, use pH-stable buffers (e.g., Tris-HCl, pH 7.5) and avoid repeated freeze-thaw cycles. Degradation can be monitored via NMR or enzymatic activity loss over time .

Advanced Research Questions

Q. How do conflicting reports on 6-phospho-2-dehydro-D-gluconate(3-) accumulation under metabolic stress reconcile with its role in redox homeostasis?

- Methodology : Perform time-resolved metabolomics in cell cultures exposed to H₂O₂ or nutrient deprivation. Compare wild-type vs. 6PGD-overexpressing systems to assess compartment-specific (cytosolic vs. mitochondrial) dynamics .

- Contradiction Analysis : Elevated levels in some studies (e.g., ruminal acidosis models ) vs. rapid turnover in others may reflect tissue-specific PPP activity or assay sensitivity limits. Use isotopic tracing to distinguish synthesis vs. degradation rates .

Q. What experimental designs are suitable for probing the interaction between 6-phospho-2-dehydro-D-gluconate(3-) and microbial communities in host-microbiome systems?

- Methodology : Employ gnotobiotic mouse models colonized with defined bacterial consortia. Measure fecal/plasma metabolite levels via LC-MS and correlate with microbial genomic data (e.g., metagenomic sequencing for PPP-associated genes) .

- Technical Tip : Use anaerobic chambers for sample processing to preserve oxygen-sensitive microbial metabolites. Include controls for host-derived vs. microbiome-specific contributions .

Q. How can metabolic flux analysis (MFA) resolve uncertainties in the bifurcation of carbon flow between glycolysis and PPP when studying 6-phospho-2-dehydro-D-gluconate(3-)?

- Methodology : Apply dynamic ¹³C-MFA with parallel labeling of [1-¹³C]- and [U-¹³C]-glucose. Computational modeling (e.g., INCA software) can quantify flux partitioning at the 6-phosphogluconate node, accounting for isotopic dilution and enzyme kinetics .

- Challenge : Overlapping isotopic patterns with 6-phosphogluconate require high-resolution mass spectrometers (e.g., Orbitrap) for differentiation .

Tables for Key Methodological Comparisons

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.